Deterenol, (R)-

Lipolysis Human adipocytes β-adrenergic agonism

(R)-Deterenol (isopropylnorsynephrine, isopropyloctopamine) is a synthetic phenethylamine that functions as a direct-acting, non-selective β-adrenergic receptor (β-AR) agonist. Unlike its naturally occurring analogs synephrine and octopamine, (R)-deterenol bears an N-isopropyl substituent, which substantially alters its pharmacodynamic profile.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 29170-05-6
Cat. No. B12781576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeterenol, (R)-
CAS29170-05-6
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC=C(C=C1)O)O
InChIInChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1
InChIKeyMPCPSVWSWKWJLO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Deterenol (CAS 29170-05-6) – Compound Profile for Advanced Research and Industrial Procurement


(R)-Deterenol (isopropylnorsynephrine, isopropyloctopamine) is a synthetic phenethylamine that functions as a direct-acting, non-selective β-adrenergic receptor (β-AR) agonist [1]. Unlike its naturally occurring analogs synephrine and octopamine, (R)-deterenol bears an N-isopropyl substituent, which substantially alters its pharmacodynamic profile [2]. Historically investigated as an ophthalmic hypotensive agent and more recently identified in dietary supplements, its procurement is driven by research into selective β-AR signaling, lipolysis, and doping control analytics [3].

Why Generic Substitution of (R)-Deterenol with p-Synephrine or Octopamine Fails for Scientific Applications


Substituting (R)-deterenol with its closest structural analogs—p-synephrine or p-octopamine—is not scientifically justified. In human adipocytes, p-synephrine and octopamine fail to stimulate lipolysis below 100 µg/mL and achieve only partial agonism at cytotoxic concentrations, whereas (R)-deterenol is fully efficacious at 1 µg/mL [1]. Furthermore, p-synephrine exhibits significant α1-adrenergic activity (Ki = 2.3 µM) that confounds β-AR signal isolation, while (R)-deterenol demonstrates no detectable α-adrenergic agonism within its pharmacologically active concentration range [2]. Metabolically, (R)-deterenol does not undergo meaningful N-dealkylation to octopamine in humans, precluding its use as a surrogate or prodrug [3].

(R)-Deterenol Quantitative Differentiation: Head-to-Head Evidence Against Synephrine, Octopamine, and Isoproterenol


Lipolytic Efficacy in Human Adipocytes: (R)-Deterenol vs. p-Synephrine and p-Octopamine

In a direct comparative study using isolated human subcutaneous adipocytes, (R)-deterenol (isopropylnorsynephrine) stimulated glycerol release—a direct measure of lipolysis—at concentrations as low as 1 µg/mL, reproducing more than 60% of the maximal response elicited by the full β-AR agonist isoprenaline [1]. In sharp contrast, p-synephrine and p-octopamine did not stimulate lipolysis at concentrations up to 10 µg/mL. At suprapharmacological doses of ≥100 µg/mL, both compounds produced only partial, submaximal lipolytic responses, with tyramine and N-methyltyramine achieving merely 20% of maximal lipolysis [1].

Lipolysis Human adipocytes β-adrenergic agonism

β-Adrenoceptor Selectivity Profile: (R)-Deterenol vs. Isoproterenol and p-Synephrine

In isolated guinea-pig atria, guinea-pig tracheae, and rabbit aortic strips, (R)-deterenol exhibited highly β-selective, direct-acting agonism [1]. It demonstrated nearly full agonist efficacy at both β1- and β2-adrenoceptors without appreciable subtype selectivity, yet importantly, no α-adrenergic agonist or antagonist activity was detectable across the entire concentration range tested [1]. This contrasts with p-synephrine, which possesses significant α1-adrenergic receptor affinity (Ki = 2.3 µM) in addition to its weaker β-AR activity .

Receptor selectivity β-AR pharmacology α-adrenergic activity

Metabolic Stability: Absence of N-Dealkylation to Octopamine in Humans

A human pilot study utilizing LC-HRMS/MS demonstrated that following oral administration of approximately 8.7 mg (R)-deterenol, the parent drug and its hydroxylated, glucuronidated, and sulfated conjugates were detected in urine for up to 48 hours [1]. Critically, no relevant amounts of the N-dealkylated metabolite octopamine were observed [1]. This finding indicates that (R)-deterenol does not serve as a metabolic prodrug for octopamine, a distinct differentiation from other sympathomimetic amines whose pharmacological effects may be partially mediated through active dealkylated metabolites.

Drug metabolism Doping control Metabolic stability

Functional Potency at Human β2-Adrenoceptor: (R)-Deterenol vs. p-Synephrine Binding Affinity

ChEMBL-curated binding data indicate that (R)-deterenol exhibits a pKi of 5.37 (corresponding to Ki ≈ 4.3 µM) at the human β2-adrenoceptor (ADRB2) [1]. Comparative literature data for p-synephrine at the same receptor report an EC50 of 3.1 µM for cAMP accumulation, alongside significant affinity for α1-adrenoceptors (Ki = 2.3 µM) and β1-adrenoceptors (Ki = 5.7 µM) . While the β2 potency values are of similar magnitude, the critical differentiation lies in the functional selectivity window: (R)-deterenol's β2 affinity is not accompanied by confounding α1 binding, yielding a cleaner β-AR pharmacological signal.

Receptor binding β2-adrenoceptor Affinity comparison

High-Value Research and Industrial Application Scenarios for (R)-Deterenol


Selective β-Adrenergic Lipolysis Studies in Human Adipocyte Models

(R)-Deterenol is the preferred β-AR agonist for ex vivo human adipose tissue lipolysis experiments where robust, concentration-dependent glycerol release is required at low micromolar concentrations without the confounding partial agonism of p-synephrine or octopamine. Its >60% maximal efficacy relative to isoprenaline at 1 µg/mL [1] enables clear dose-response characterization.

β-AR Signal Transduction Research Requiring Absence of α-Adrenergic Crosstalk

For investigators studying cAMP/PKA signaling, β-arrestin recruitment, or receptor desensitization in recombinant or native β-AR systems, (R)-deterenol offers a unique functional profile: full β-AR agonism with no detectable α-AR activity [2]. This prevents α1-mediated activation of phospholipase C and calcium mobilization that would otherwise confound β-AR pathway dissection.

Anti-Doping Analytical Method Development and Urinary Metabolite Reference Standards

Anti-doping laboratories developing or validating LC-MS/MS screening methods for banned sympathomimetic amines require certified reference standards of (R)-deterenol and its characterized urinary metabolites, particularly isopropylnorsynephrine sulfate, the most abundant urinary target analyte detectable for up to 48 hours post-administration [3]. The absence of metabolic conversion to octopamine necessitates inclusion of the intact drug conjugate in multi-analyte panels.

Structure-Activity Relationship (SAR) Studies of N-Substituted Phenethylamine β-Agonists

As an N-isopropyl derivative of the naturally occurring octopamine scaffold, (R)-deterenol serves as a critical comparator in SAR programs exploring the impact of N-alkyl substitution on β-AR potency, efficacy, and metabolic stability. Its 200- to 440-fold reduced potency relative to isoproterenol [2] provides a quantitative benchmark for evaluating novel N-substituted analogs.

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